molecular formula C23H27N3O2 B2450055 3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione CAS No. 924873-70-1

3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2450055
CAS No.: 924873-70-1
M. Wt: 377.488
InChI Key: QILWFYIJDSUVGJ-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.

    Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of a suitable precursor, such as a substituted succinic anhydride, with an amine.

    Coupling of the Piperazine and Pyrrolidine-2,5-dione Moieties: The final step involves coupling the benzylated piperazine with the pyrrolidine-2,5-dione core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidine-2,5-dione core, potentially forming hydroxyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and ethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Hydroxyl derivatives of the pyrrolidine-2,5-dione core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the ethyl group on the phenyl ring.

    3-(4-Methylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione: Similar structure but has a methyl group on the piperazine ring instead of a benzyl group.

Uniqueness

3-(4-Benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione is unique due to the presence of both the benzyl and ethyl groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-2-18-8-10-20(11-9-18)26-22(27)16-21(23(26)28)25-14-12-24(13-15-25)17-19-6-4-3-5-7-19/h3-11,21H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILWFYIJDSUVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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